Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
One study detailed a simple one-pot synthesis of imidazolone derivatives, showcasing the versatility of enaminones in organic synthesis. This method involves Michael addition and subsequent cyclization processes, indicating the compound's potential as a precursor for various heterocyclic structures (Bezenšek et al., 2012).
Biological Applications
Research into GPIIb/IIIa integrin antagonists, which included a structure with a similar motif, highlighted the development of potent fibrinogen receptor antagonists. These findings point to the relevance of such compounds in antithrombotic treatments (Hayashi et al., 1998).
Material Science and Corrosion Inhibition
A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions was conducted. These compounds demonstrated significant corrosion inhibition efficiency, showcasing their potential application in protecting industrial materials (Hu et al., 2016).
Pharmacological Activities
Another investigation synthesized novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and evaluated their in vitro antitumor activity. This study emphasizes the compound's utility in medicinal chemistry for designing new anticancer agents (Klimova et al., 2012).
properties
IUPAC Name |
ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-24-17-12-9-15(20(26)29-6-2)13-18(17)30-21(24)22-19(25)14-7-10-16(11-8-14)31(27,28)23(3)4/h7-13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLRPEQWAMSSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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